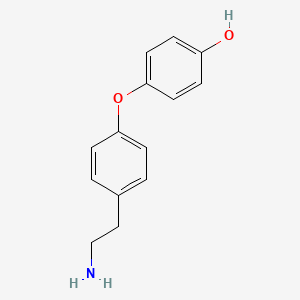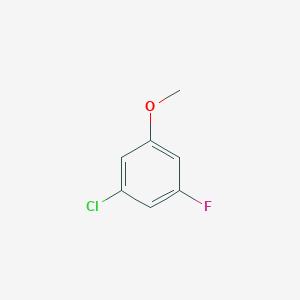
Thyronamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thyronamines (TAMs) are a class of endogenous signaling compounds that exhibit structural similarity to the thyroid hormone L-thyroxine . They were initially discovered in the early 1950s and have been the focus of basic and clinical research due to their numerous prompt pharmacological effects . These effects include metabolic depression, hypothermia, negative chronotropy, negative inotropy, hyperglycemia, reduction of the respiratory quotient, ketonuria, and reduction of fat mass .
Synthesis Analysis
The proposed biosynthesis of thyronamines from thyroid hormones would require decarboxylation and more or less extensive deiodination . Deiodinases (Dio1, Dio2, and Dio3) catalyze the removal of iodine from their substrates .Molecular Structure Analysis
Thyronamines’ structure is identical to that of thyroid hormone and deiodinated thyroid hormone derivatives, except that thyronamines do not possess a carboxylate group . Two representatives of thyronamines, namely 3-iodothyronamine (3-T 1 AM) and thyronamine (T 0 AM), have been detected in vivo .Chemical Reactions Analysis
Thyronamines interact with a class of G protein-coupled receptors called trace-amine associated receptors . They also interact with several aminergic receptors and non-GPCR targets such as transient receptor potential channels, mitochondrial proteins, and the serum thyronamine-binding protein apolipoprotein B100 .Physical And Chemical Properties Analysis
The physical and chemical properties of thyronamines are largely determined by their chemical structure, which is identical to that of thyroid hormone and deiodinated thyroid hormone derivatives, except for the absence of a carboxylate group .作用機序
Thyronamines have been shown to induce various prompt effects, such as metabolic depression, hypothermia, negative chronotropy, negative inotropy, hyperglycemia, reduction of the respiratory quotient, ketonuria, and reduction of fat mass . They have also revealed promising therapeutic potential because they represent the only endogenous compounds inducing hypothermia as a prophylactic or acute treatment of stroke .
将来の方向性
Thyronamines have already revealed promising therapeutic potential because they represent the only endogenous compounds inducing hypothermia as a prophylactic or acute treatment of stroke . Future research will likely focus on further elucidating the physiological roles of thyronamines and exploring their therapeutic potential .
特性
CAS番号 |
500-78-7 |
|---|---|
製品名 |
Thyronamine |
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC名 |
4-[4-(2-aminoethyl)phenoxy]phenol |
InChI |
InChI=1S/C14H15NO2/c15-10-9-11-1-5-13(6-2-11)17-14-7-3-12(16)4-8-14/h1-8,16H,9-10,15H2 |
InChIキー |
OVUVNKDANCKDCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)O |
正規SMILES |
C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)O |
その他のCAS番号 |
500-78-7 |
同義語 |
HCl of thyronamine p-(p-(2-aminoethyl)phenoxy)phenol thyronamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[4-[2-Hydroxy-3-(2-prop-2-enylphenoxy)propyl]-1-piperazinyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1227373.png)


![{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid](/img/structure/B1227376.png)

![1-[2-(1-Adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B1227378.png)
![N-[2-[(2-furanylmethylamino)-oxomethyl]phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B1227379.png)
![N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,4-dichlorobenzamide](/img/structure/B1227382.png)
![2-[(3-Butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile](/img/structure/B1227383.png)
![N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]-2-furancarboxamide](/img/structure/B1227385.png)

![N-[(3,5-dimethoxyanilino)-sulfanylidenemethyl]-3-phenylpropanamide](/img/structure/B1227390.png)
![4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester](/img/structure/B1227396.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B1227397.png)